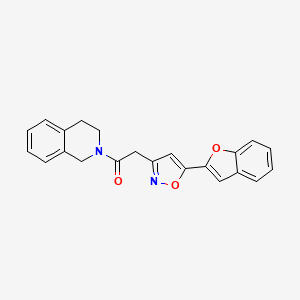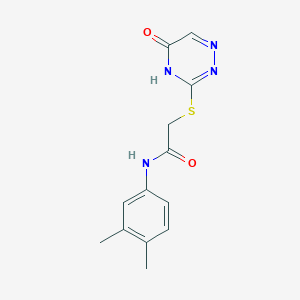
N-(3,4-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide, also known as DOTAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DOTAM is a thione-based ligand that can bind to transition metals and form stable complexes.
Wissenschaftliche Forschungsanwendungen
Biological Effects and Therapeutic Potential
Chemical Reactivity and Biological Activities : Research on functionalized 3-thioxo-1,2,4-triazin-5-ones, which share structural features with the compound , highlights their importance in medicinal, pharmacological, and biological fields. These compounds are investigated for their potential as drugs, semi-drugs, and bioactive systems due to their versatile chemical reactivities and potential biological activities. The synthesis and behavior of these compounds towards various reagents under different conditions have been extensively studied, indicating their potential in developing new therapeutic agents with anticancer, anti-HIV, and antimicrobial properties, among others (Makki, Abdel-Rahman, & Alharbi, 2019).
Antituberculosis Activity : Organotin complexes, which could be structurally related to the compound through functional group manipulation, have demonstrated astonishing antituberculosis activity. The activity of these complexes, such as those derived from mefenamic acid and other related compounds, is scrutinized against Mycobacterium tuberculosis H37Rv. The structural diversity of the organotin moiety in these complexes plays a crucial role in their biological activity, suggesting that similar structural motifs in other compounds could lead to significant therapeutic applications (Iqbal, Ali, & Shahzadi, 2015).
Chemical Properties and Applications
Degradation and Environmental Impact : The degradation pathways, by-products, and biotoxicity of acetaminophen, a compound related through common functional groups such as the acetamide moiety, have been extensively reviewed. This research provides insights into the environmental impact and the advanced oxidation processes used to treat contaminants, highlighting the importance of understanding the chemical behavior and environmental fate of pharmaceutical compounds. Such studies are essential for environmental chemistry and pharmaceutical disposal practices (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Metabolism and Toxicity Studies : Research on the metabolism and related genetic differences of paracetamol (acetaminophen) underscores the significance of understanding the metabolic pathways and potential toxicities of pharmaceutical compounds. Studies focus on the metabolic activation and the risk factors associated with toxicity at therapeutic dosages, providing a framework for assessing the safety and efficacy of new drugs and compounds with similar structures or functional groups (Zhao & Pickering, 2011).
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8-3-4-10(5-9(8)2)15-12(19)7-20-13-16-11(18)6-14-17-13/h3-6H,7H2,1-2H3,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAIBWBUAXZYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,7aS)-5-(dimethoxymethyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B2557298.png)
![N,N-dibenzyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557300.png)


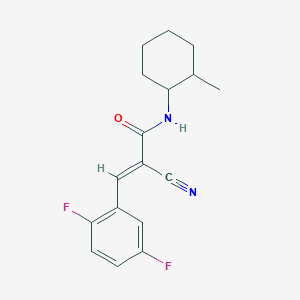
![Tert-butyl (1r,4r)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2557305.png)
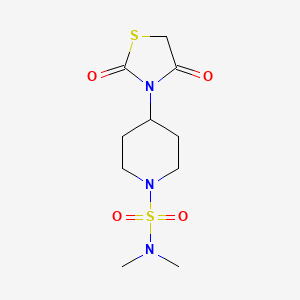
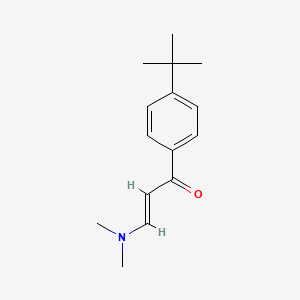

![2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2557317.png)
![N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2557318.png)
